Sucrose Hexasulfate, Potassium Salt
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Overview
Description
Sucrose Hexasulfate, Potassium Salt, Technical Grade is a polysulfated disaccharide. It is often used as a reference standard for the drug sucralfate, which is a gastrointestinal protectant. The compound has the molecular formula C12H16O29S6 . 6K and a molecular weight of 1051.22 . It is known for its high solubility in water and its white to off-white solid form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose Hexasulfate, Potassium Salt involves the sulfation of sucrose. This process typically uses sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the complete sulfation of the sucrose molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfation reactors where sucrose is treated with sulfur trioxide in the presence of a solvent such as pyridine. The reaction mixture is then neutralized with potassium hydroxide to yield the potassium salt of the hexasulfated sucrose.
Chemical Reactions Analysis
Types of Reactions: Sucrose Hexasulfate, Potassium Salt primarily undergoes substitution reactions due to the presence of multiple sulfate groups. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include metal salts and bases. The reactions are typically carried out in aqueous solutions at room temperature.
Major Products Formed: The major products formed from reactions involving this compound include various metal-sucrose complexes and substituted sucrose derivatives.
Scientific Research Applications
Chemistry: In chemistry, Sucrose Hexasulfate, Potassium Salt is used as a reference standard for the drug sucralfate. It is also employed in studies involving polysulfated disaccharides and their interactions with metal ions .
Biology: In biological research, this compound is used to study the protective effects of sucralfate on gastric epithelial cells. It helps in understanding the mechanisms by which sucralfate protects against acid- and pepsin-induced damage .
Medicine: In medicine, this compound is used to develop and test new gastrointestinal protectants. It serves as a model compound for studying the efficacy and safety of sucralfate and related drugs .
Industry: In industrial applications, this compound is used in the production of sucralfate and other polysulfated disaccharides. It is also employed in quality control processes to ensure the purity and consistency of these products .
Mechanism of Action
The mechanism of action of Sucrose Hexasulfate, Potassium Salt involves its ability to form a protective barrier on the gastric mucosa. This barrier prevents the diffusion of acid and pepsin into the gastric epithelial cells, thereby protecting them from damage. The compound interacts with proteins and glycoproteins in the mucus layer, enhancing its protective properties .
Comparison with Similar Compounds
Similar Compounds:
- Sucrose Octasulfate, Potassium Salt
- Sucrose Heptasulfate, Potassium Salt
- Sucralfate
Uniqueness: Sucrose Hexasulfate, Potassium Salt is unique due to its specific sulfation pattern, which provides it with distinct chemical and biological properties. Compared to other sulfated sucrose derivatives, it has a higher degree of sulfation, which enhances its ability to interact with metal ions and proteins .
Properties
CAS No. |
386229-70-5 |
---|---|
Molecular Formula |
C12H22KO29S6 |
Molecular Weight |
861.8 g/mol |
IUPAC Name |
hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C12H22O29S6.K/c13-1-4-6(14)8(39-45(24,25)26)9(40-46(27,28)29)11(35-4)37-12(3-34-43(18,19)20)10(41-47(30,31)32)7(38-44(21,22)23)5(36-12)2-33-42(15,16)17;/h4-11,13-14H,1-3H2,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |
InChI Key |
MHTXMFGBWXJQID-AKSHDPDZSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O.[K] |
SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O.[K] |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3-Bis(hydrogen sulfate) Hexapotassium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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